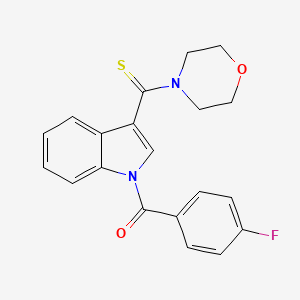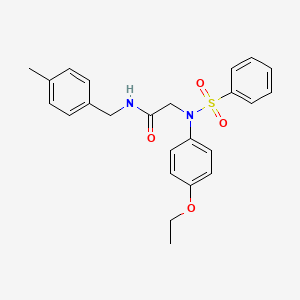
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years. It was first synthesized in 2012 and has been used for research purposes ever since.
Mecanismo De Acción
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole acts as a potent agonist at the CB1 and CB2 receptors, leading to the activation of various signaling pathways in the brain and body. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of the drug. This compound also inhibits the uptake of GABA, leading to sedation and hypothermia.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It has been shown to cause hypothermia, sedation, and analgesia in animal models. It also affects the immune system by inhibiting cytokine production and reducing inflammation. This compound has been shown to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor, leading to a range of effects on the brain and body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has several advantages for lab experiments, including its high potency and affinity for the CB1 receptor. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, there are also limitations to its use, including its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, including its effects on the immune system and the cardiovascular system. There is also a need for more studies on the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for more research on the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years for its potent effects on the brain and body. It has been used extensively in scientific research to study the endocannabinoid system and its effects on the immune system and the cardiovascular system. This compound has several advantages for lab experiments, including its high potency and affinity for the CB1 receptor. However, there are also limitations to its use, including its potential for abuse and the lack of information on its long-term effects. Future research on this compound should focus on its therapeutic potential and its effects on the immune and cardiovascular systems.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole involves several steps, including the preparation of 4-fluorobenzoyl chloride and 4-morpholinylcarbonyl isothiocyanate, followed by the reaction of these two compounds with 1H-indole. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has been used extensively in scientific research to study the endocannabinoid system and its effects on the brain and body. It has been shown to bind to the CB1 and CB2 receptors in the brain, leading to a range of effects such as analgesia, sedation, and hypothermia. This compound has also been used to study the effects of synthetic cannabinoids on the immune system and the cardiovascular system.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[3-(morpholine-4-carbothioyl)indol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c21-15-7-5-14(6-8-15)19(24)23-13-17(16-3-1-2-4-18(16)23)20(26)22-9-11-25-12-10-22/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYAMBYYVJRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)

![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)

![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007026.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)
![ethyl 1-[2-(allyloxy)benzyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B5007076.png)

